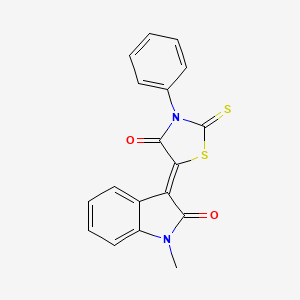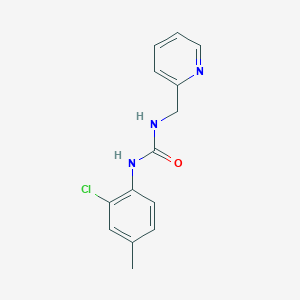![molecular formula C26H24BrN3O2 B4721448 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4721448.png)
5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione, also known as BDMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDMPI belongs to the class of indole-2,3-dione derivatives, which have been widely studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. Inflammation is a complex process that involves various signaling pathways, and 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been found to modulate these pathways, resulting in the suppression of inflammation. 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione's potential neuroprotective effects are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been found to downregulate the expression of various oncogenes and upregulate the expression of tumor suppressor genes. In addition, 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Inflammation is characterized by the release of various cytokines and chemokines, and 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been found to reduce the production of these inflammatory mediators. 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione's potential neuroprotective effects are thought to be due to its ability to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione is its high purity and stability, which makes it a reliable compound for laboratory experiments. 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione is also readily available and can be synthesized in large quantities, making it a cost-effective option for research. However, one limitation of 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione is not fully understood, which makes it challenging to design experiments that target specific pathways.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione. One area of interest is the development of 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione derivatives that have improved solubility and bioavailability. Another potential direction is the investigation of 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione's potential as a combination therapy with other drugs. In addition, further studies are needed to elucidate the exact mechanism of action of 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione and its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has also been found to have anti-inflammatory properties, making it a potential treatment option for diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been studied for its potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(4-benzhydrylpiperazin-1-yl)methyl]-5-bromoindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O2/c27-21-11-12-23-22(17-21)25(31)26(32)30(23)18-28-13-15-29(16-14-28)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,24H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGIQQWBWFYONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4721370.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B4721405.png)
![4-methyl-3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4721413.png)
![2-{4-[3-(2-methylphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4721416.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4721419.png)


![3-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4721432.png)
![2-{[4-(2-chloro-3,6-dimethylphenoxy)butyl]thio}pyrimidine](/img/structure/B4721439.png)

![1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B4721461.png)
![7-(2,5-dimethylbenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4721467.png)
![N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4721472.png)